molecular formula C13H10FNO B188065 N-(4-fluorophenyl)benzamide CAS No. 366-75-6

N-(4-fluorophenyl)benzamide

Cat. No. B188065
CAS RN: 366-75-6
M. Wt: 215.22 g/mol
InChI Key: OMWWTMOLTFYGAK-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 g/mol . This compound belongs to the class of organic compounds known as n-benzylbenzamides .


Synthesis Analysis

The synthesis of benzamides, including “N-(4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)benzamide” includes a benzamide moiety that is N-linked to a 4-fluorophenyl group . The InChIKey of the compound is OMWWTMOLTFYGAK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)benzamide” has several computed properties. It has a XLogP3 value of 2.7, indicating its partition coefficient between octanol and water. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are both 215.074642105 g/mol. The topological polar surface area is 29.1 Ų. It has a heavy atom count of 16 .

Scientific Research Applications

  • Crystal Structure and Morphology :

    • N-(4-fluorophenyl)benzamide derivatives demonstrate polymorphism, characterized by different morphologies such as needles and plates in crystallization. Strong hydrogen bonds and weak intermolecular interactions play a critical role in this behavior, which can have implications for the development of pharmaceuticals and materials science (Chopra & Row, 2005).
  • Neuroimaging Applications :

    • Derivatives of N-(4-fluorophenyl)benzamide, used as molecular imaging probes in positron emission tomography (PET), have been employed to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This application is crucial for understanding and potentially treating neurological conditions (Kepe et al., 2006).
  • Antipathogenic Activity :

    • Acylthioureas containing N-(4-fluorophenyl)benzamide structures have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
  • Spectroscopic Properties :

    • Studies on the spectroscopic properties of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a related compound, provide insights into the molecular behavior and interactions, such as hydrogen bond weakening and charge transfer interactions. This research is significant for understanding the fundamental properties of these compounds (Ushakumari et al., 2008).
  • Cancer Research :

    • Benzamide derivatives, including those related to N-(4-fluorophenyl)benzamide, have shown potential as histone deacetylase inhibitors with marked antitumor activity. This application is particularly promising in the development of new cancer therapies (Saito et al., 1999).
  • Synthetic Chemistry :

    • The synthesis of compounds like (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, derived from N-(4-fluorophenyl)benzamide, highlights the potential of these compounds in the field of synthetic chemistry for creating novel heterocyclic derivatives (Pancrazzi et al., 2017).
  • Drug Metabolism Studies :

    • Research on the metabolism of compounds like SB-649868, which are related to N-(4-fluorophenyl)benzamide, provides essential insights into the pharmacokinetics and metabolism of potential therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWWTMOLTFYGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287640
Record name N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)benzamide

CAS RN

366-75-6
Record name N-(4-Fluorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC51888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
R Shukla, SK Nayak, D Chopra, MK Reddy… - Journal of Molecular …, 2018 - Elsevier
The occurrence of 3D isostructurality in six halogen substituted N-benzoyl-N-phenylbenzamides has been reported and this feature has been quantitatively analyzed in this study. 4-…
Number of citations: 5 www.sciencedirect.com
R Abu Khalaf, S Al-Rawashdeh, D Sabbah… - Medicinal …, 2017 - ingentaconnect.com
Background: Hyperlipidemia is one of the most common chronic diseases worldwide. Cholesteryl ester transfer protein (CETP) is a hydrophobic glycoprotein that facilitates the transfer …
Number of citations: 16 www.ingentaconnect.com
J Chen, X Guo, Y Yu, C Liu, W Li, S Zhang, J Liu… - Journal of …, 2022 - Elsevier
A novel organic polymorphic luminogen, (Z)-N-((benzoylimino) (4-(diphenylamino)phenyl)methyl)-N-(4-fluorophenyl)benzamide (DPA-PYZ-F), has been designed and synthesized …
Number of citations: 7 www.sciencedirect.com
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
Y Zhou, L Zhang, X Fu, Z Jiang, R Tong… - Chemistry & …, 2019 - Wiley Online Library
Glycogen synthase kinase‐3 (GSK‐3) plays an important regulatory role in various signaling pathways; such as PI3 K/AKT, which is closely related to the occurrence and development …
Number of citations: 4 onlinelibrary.wiley.com
MJ Bishop, DM Garrido, GE Boswell… - Journal of medicinal …, 2003 - ACS Publications
Opioid analgesics with both μ and δ opioid receptor activation represent a new approach to the treatment of severe pain with an improved safety profile. Compounds with this profile …
Number of citations: 28 pubs.acs.org
SK Nayak, MK Reddy, TN Guru Row… - Crystal growth & …, 2011 - ACS Publications
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 111 pubs.acs.org
YK Yee, AL Tebbe, JH Linebarger… - Journal of medicinal …, 2000 - ACS Publications
Reversal of the A-ring amide link in 1,2-dibenzamidobenzene 1 (fXa K ass = 0.81 × 10 6 L/mol) led to a series of human factor Xa (hfXa) inhibitors based on N 2 -aroylanthranilamide 4. …
Number of citations: 78 pubs.acs.org
IH Eissa, RG Yousef, H Elkady, EB Elkaeed… - …, 2023 - Wiley Online Library
A computer‐assisted drug design (CADD) approach was utilized to design a new acetamido‐N‐(para‐fluorophenyl)benzamide) derivative of the naturally occurring alkaloid, …

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